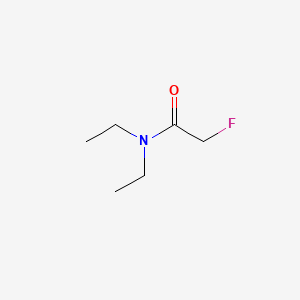

n,n-Diethyl-2-fluoroacetamide

説明

Strategic Significance of Fluorine in Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. thieme-connect.commdpi.com Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are profound. thieme-connect.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. researchgate.net

Key impacts of fluorination in medicinal chemistry include:

Metabolic Stability: Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can prevent enzymatic degradation, prolonging the drug's half-life. chemicalbook.com

Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, potentially increasing a drug's binding affinity to its target protein. researchgate.net

Lipophilicity and Permeability: The introduction of fluorine often increases a molecule's lipophilicity, which can modulate its ability to cross cell membranes. wikipedia.org

Acidity/Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state at physiological pH and thus its solubility and target engagement. wikipedia.org

These unique properties have led to a surge in the number of fluorinated compounds in pharmaceuticals and agrochemicals, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing at least one fluorine atom. thieme-connect.com

Contextualization of N,N-Dialkylfluoroacetamides in Contemporary Chemical Research

N,N-Dialkylfluoroacetamides, the class of compounds to which N,N-Diethyl-2-fluoroacetamide belongs, are valuable intermediates and building blocks in organic synthesis. The presence of the α-fluoroamide motif makes them precursors for more complex fluorinated molecules. Research on related α-halo-N,N-dialkylacetamides demonstrates their utility in a variety of chemical transformations.

For instance, related compounds like 2-chloro-N,N-diethyl-2-fluoroacetamide and 2-bromo-N,N-diethyl-2-fluoroacetamide serve as precursors in reactions to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.comcymitquimica.com These reactions often exploit the reactivity of the carbon-halogen bond. The synthesis of α-fluoroamides itself is an active area of research, with methods being developed for the direct fluorination of amides or the construction of the amide from fluorinated precursors. cas.cn

While this compound itself is not the subject of extensive studies, its structural analogs have found applications:

Chemical Intermediates: Halogenated N,N-diethylacetamides are used to synthesize more complex molecules for potential use in pharmaceuticals or agrochemicals. cymitquimica.comsmolecule.com

Probes for Molecular Recognition: Fluoroacetamide (B1672904) moieties are being explored as sensitive tags for detecting sugar-protein interactions using NMR spectroscopy, where the fluorine atom acts as a probe. researchgate.net

Precursors to Biologically Active Molecules: The synthesis of fluorinated amides is often a key step in the development of enzyme inhibitors and other biologically active compounds. smolecule.comsmolecule.com

The study of simple molecules like this compound and its derivatives helps chemists understand the fundamental effects of fluorination, paving the way for the rational design of new drugs, materials, and agrochemicals with enhanced properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N,N-diethyl-2-fluoroacetamide |

Structure

3D Structure

特性

CAS番号 |

364-92-1 |

|---|---|

分子式 |

C6H12FNO |

分子量 |

133.16 g/mol |

IUPAC名 |

N,N-diethyl-2-fluoroacetamide |

InChI |

InChI=1S/C6H12FNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 |

InChIキー |

KCACDSBMGBWIET-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=O)CF |

製品の起源 |

United States |

Synthetic Methodologies for N,n Diethyl 2 Fluoroacetamide and Analogous Compounds

Direct Synthetic Routes to N,N-Diethyl-2-fluoroacetamide

Direct synthetic routes to this compound primarily involve the formation of the amide bond between a fluoroacetyl moiety and diethylamine (B46881) or the introduction of a fluorine atom onto a pre-existing N,N-diethylacetamide structure.

Formation as a Product or Co-Product in Fluorination Reactions

The direct fluorination of N,N-diethylacetamide or related precursors can potentially yield this compound. While specific examples of this direct conversion are not extensively documented in readily available literature, the general principles of C-H fluorination suggest its feasibility. For instance, the direct fluorination of poly(vinyl fluoride) film has been shown to occur when exposed to fluorine gas, indicating that C-H bonds can be converted to C-F bonds under certain conditions. wiley.com Photosensitized direct C-H fluorination using various fluorinating agents is another emerging strategy in organic synthesis. beilstein-journals.org

Transformations of Fluoroacetate (B1212596) Precursors to N,N-Diethyl Amides

A more common and generally applicable approach involves the transformation of precursors already containing the fluoroacetate backbone into the desired N,N-diethyl amide.

The reaction of a halogenated fluoroacetyl derivative with diethylamine is a primary method for the synthesis of this compound and its analogs. This approach leverages the reactivity of acyl halides or other activated carboxylic acid derivatives.

A closely related example is the synthesis of 2-azido-2-bromo-N,N-diethyl-2-fluoroacetamide from ethyl 2-azido-2-bromo-2-fluoroacetate. In this transformation, the ester is converted to the corresponding tertiary amide in the presence of dimethylaluminium chloride and diethylamine. thieme-connect.comthieme-connect.com This method highlights the utility of organoaluminum reagents in facilitating the amidation of fluoroacetate esters.

Another relevant synthesis is that of 2-Cyano-N,N-diethyl-2-fluoroacetamide, which starts with the reaction of diethylamine with a suitable fluorinated acyl chloride or anhydride (B1165640) to form the fluoroacetamide (B1672904) core. smolecule.com This underscores the general applicability of using activated fluoroacetic acid derivatives for the synthesis of N,N-diethylfluoroacetamides.

A patent for the production of ethyl difluoroacetate (B1230586) describes an intermediate step involving the synthesis of difluoro-acetyl diethylamine from dichloroacetyl diethylamine via a fluorination reaction with anhydrous potassium fluoride (B91410). google.com This indicates that halogen exchange on a pre-formed N,N-diethyl-dihaloacetamide can be a viable route to the corresponding fluoroacetamide.

| Precursor | Reagents | Product | Reference |

| Ethyl 2-azido-2-bromo-2-fluoroacetate | Diethylamine, Dimethylaluminium chloride | 2-azido-2-bromo-N,N-diethyl-2-fluoroacetamide | thieme-connect.comthieme-connect.com |

| Dichloroacetyl diethylamine | Anhydrous potassium fluoride, Solvent, Phase transfer catalyst | Difluoro-acetyl diethylamine | google.com |

| Fluorinated acyl chloride/anhydride | Diethylamine | 2-Cyano-N,N-diethyl-2-fluoroacetamide (after cyanation) | smolecule.com |

General Approaches for N,N-Dialkylfluoroacetamide Construction

Broader strategies for constructing N,N-dialkylfluoroacetamides encompass the activation of fluoroacetic acid itself or the de novo synthesis from non-fluorinated starting materials using a fluorinating agent at a key step.

Amidation via Activated Fluoroacetic Acid Derivatives

The direct amidation of fluoroacetic acid with diethylamine is challenging and typically requires activation of the carboxylic acid. Common activating agents convert the carboxylic acid into a more reactive species, such as an acyl chloride, acyl anhydride, or an activated ester, which then readily reacts with the amine.

For example, N,N-dialkyltrifluoroacetamides are commonly prepared by the acylation of an amine with trifluoroacetic acid or its derivatives, such as trifluoroacetic anhydride. nasa.gov This principle is directly applicable to the synthesis of this compound from fluoroacetic acid. A process for preparing N,N-diethyl-2-phenylacetamide involves the reaction of phenylacetic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of a catalyst, which represents another method for amide bond formation that could be adapted for fluoroacetic acid. google.com

| Carboxylic Acid | Activating Agent/Method | Amine | Product | Reference |

| Trifluoroacetic acid | Trifluoroacetic anhydride | N,N-dialkylamine | N,N-Dialkyltrifluoroacetamide | nasa.gov |

| Phenylacetic acid | N,N-Diethyl carbamoyl chloride, 1-methylimidazole | - | N,N-Diethyl-2-phenylacetamide | google.com |

De novo Synthesis from Non-Fluorinated Precursors with Fluorinating Agents

An alternative strategy involves the introduction of the fluorine atom at a suitable stage of the synthesis starting from non-fluorinated precursors. This can be achieved through various fluorination techniques.

One such approach is the fluorination of an N,N-diethyl-2-haloacetamide. For instance, fluoroacetamide itself can be produced by the reaction of chloroacetamide with potassium fluoride. chemicalbook.comlookchem.com Applying this logic, N,N-diethyl-2-chloroacetamide could be a precursor to this compound via a nucleophilic substitution reaction with a fluoride source.

Modern fluorination methods offer more direct routes. For example, α-fluoroamides with a C-F quaternary stereogenic center have been synthesized in a one-pot, four-component reaction using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net This highlights the potential for using electrophilic fluorinating agents to introduce fluorine into a molecule that already contains the N,N-diethylamide moiety. The direct C-H fluorination of amides represents a cutting-edge approach, although specific examples for N,N-diethylacetamide leading to the target compound are still emerging. beilstein-journals.orgcas.cn

| Precursor | Fluorinating Agent | General Product | Reference |

| Chloroacetamide | Potassium fluoride | Fluoroacetamide | chemicalbook.comlookchem.com |

| 1,3-Dicarbonyl, isocyanide, acetylenedicarboxylate | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoroamides | researchgate.net |

| Aldehydes, N-benzyl tertiary amines | TMSCF2Br | α-Fluoroamides | cas.cn |

Mechanistic Investigations of N,n Diethyl 2 Fluoroacetamide Transformations

Elucidation of Reaction Pathways

The formation and subsequent reactions of N,N-Diethyl-2-fluoroacetamide are governed by fundamental principles of acyl substitution and the influence of the fluorine substituent.

The synthesis of this compound would most likely proceed via the nucleophilic acyl substitution of a suitable 2-fluoroacetyl derivative with diethylamine (B46881). Common starting materials for such a transformation include 2-fluoroacetyl chloride or 2-fluoroacetic anhydride (B1165640).

The reaction pathway involves the nucleophilic attack of the nitrogen atom of diethylamine on the electrophilic carbonyl carbon of the 2-fluoroacetyl derivative. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (chloride or a carboxylate), yields the final amide product.

Kinetics: The rate of this reaction is influenced by several factors:

Electrophilicity of the Carbonyl Carbon: The presence of the electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely lead to a faster reaction rate compared to the non-fluorinated analogue, N,N-diethylacetamide.

Nucleophilicity of the Amine: Diethylamine is a moderately strong, unhindered secondary amine, making it a competent nucleophile for this transformation.

Leaving Group Ability: The choice of the leaving group on the acylating agent is crucial. Chloride is an excellent leaving group, suggesting that the reaction with 2-fluoroacetyl chloride would be rapid.

A representative, albeit hypothetical, reaction energy profile for the formation of this compound is presented below.

| Reaction Coordinate | Putative Free Energy (ΔG, kcal/mol) |

| Reactants (2-fluoroacetyl chloride + Diethylamine) | 0 |

| Transition State 1 (Nucleophilic Attack) | +15 to +20 |

| Tetrahedral Intermediate | +5 to +10 |

| Transition State 2 (Leaving Group Expulsion) | +12 to +18 |

| Products (this compound + HCl) | -10 to -15 |

Note: The values in this table are illustrative and based on general principles of similar reactions, not on experimental data for this specific compound.

Regioselectivity: In the context of the formation of this compound from a 2-fluoroacetyl precursor and diethylamine, the regioselectivity is straightforward. The reaction occurs exclusively at the carbonyl carbon, leading to the formation of the N-acyl product.

For subsequent reactions of this compound, the presence of multiple potentially reactive sites could lead to regiochemical considerations. For instance, in reactions involving a strong base, deprotonation could potentially occur at the α-carbon or at the carbons of the N-ethyl groups. The acidity of the α-proton is enhanced by the adjacent fluorine and carbonyl group.

Stereoselectivity: The carbon atom alpha to the carbonyl group in this compound is a stereocenter. Therefore, reactions involving this center can be subject to stereoselective control. For example, the synthesis of this compound from a racemic mixture of a 2-fluoroacetyl precursor would result in a racemic mixture of the product. However, the use of a chiral auxiliary or a stereoselective synthesis could, in principle, lead to an enantiomerically enriched or pure product.

Furthermore, reactions at the α-position of this compound could proceed with stereochemical control, depending on the reaction conditions and reagents used. For example, an enolate-based reaction could be influenced by the conformational preferences of the molecule.

Conformational Analysis and its Impact on Reactivity

The three-dimensional shape and dynamic behavior of this compound are critical in determining its reactivity.

A key feature of tertiary amides like this compound is the restricted rotation around the amide C-N bond due to its partial double bond character. This phenomenon gives rise to the existence of rotational isomers, or rotamers. For this compound, rotation around the C-N bond is slow on the NMR timescale at room temperature, which would likely result in the observation of distinct signals for the two N-ethyl groups.

The two primary rotameric states would involve the syn and anti arrangement of the carbonyl oxygen and the ethyl groups. The relative populations of these rotamers are influenced by steric and electronic factors.

The energy barrier to rotation around the C-N bond in N,N-dialkylamides is typically in the range of 15-20 kcal/mol. This barrier can be determined experimentally using dynamic NMR spectroscopy.

| Rotational Barrier | Typical Energy (kcal/mol) |

| C(O)-N Bond Rotation | 15 - 20 |

| Cα-C(O) Bond Rotation | 2 - 5 |

| C-C Bond Rotation in Ethyl Groups | 3 - 6 |

Note: These are typical values for N,N-dialkylamides and are provided for illustrative purposes.

The presence of a highly electronegative fluorine atom introduces the possibility of intramolecular interactions that can influence the conformation and reactivity of this compound. One such interaction is the potential for intramolecular hydrogen bonding.

While this compound itself does not have a hydrogen bond donor, its derivatives or its interactions with protic solvents or reagents could be influenced by the fluorine atom acting as a weak hydrogen bond acceptor. For instance, in a protic solvent, a C-H···F-C interaction, where a weakly acidic C-H bond (e.g., from the solvent or another reagent) interacts with the fluorine atom, might occur.

More significantly, in related primary or secondary fluoroacetamides, intramolecular N-H···F hydrogen bonds have been observed and can significantly impact the conformational preferences of the molecule. nih.gov These interactions can lock the molecule into a specific conformation, thereby influencing its reactivity profile. For this compound, while a classic hydrogen bond is absent, electrostatic interactions between the fluorine atom and the protons on the N-ethyl groups could play a role in defining the lowest energy conformation.

The interplay of steric hindrance from the ethyl groups and electrostatic interactions involving the fluorine atom and the carbonyl oxygen will ultimately dictate the dominant conformational isomers and, consequently, the stereochemical outcome of its reactions. Computational chemistry would be a powerful tool to model these interactions and predict the most stable conformers and the energy barriers between them.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Vibrational Spectroscopy for Functional Group and Conformational Assignments

Vibrational spectroscopy, encompassing infrared (IR) spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the conformational landscape of molecules. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the frequencies of these absorptions are characteristic of the bonds and their environment.

The carbonyl (C=O) stretching vibration in amides is one of the most intense and informative bands in an infrared spectrum. For tertiary amides like N,N-Diethyl-2-fluoroacetamide, this absorption typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of neighboring substituents.

The presence of an α-fluoro substituent is expected to influence the carbonyl absorption frequency through a negative inductive effect (-I effect). The electronegative fluorine atom withdraws electron density from the carbonyl carbon, leading to a strengthening of the C=O bond and a shift to a higher wavenumber (hypsochromic or blue shift) compared to its non-fluorinated analog, N,N-diethylacetamide. Therefore, the amide carbonyl absorption for this compound is anticipated to be at the higher end of the typical range, likely between 1660 and 1680 cm⁻¹.

| Compound | Typical Carbonyl (C=O) Stretching Frequency (cm⁻¹) |

| Aliphatic Ketones | 1715 |

| N,N-dialkylamides | 1630-1680 |

| This compound (Predicted) | 1660-1680 |

This interactive table provides a comparison of typical carbonyl stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

A comprehensive NMR analysis of this compound involves the use of multiple nuclei to piece together its structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the following signals are expected:

Two distinct signals for the non-equivalent ethyl groups due to restricted rotation around the amide C-N bond at room temperature. Each ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The chemical shifts for these protons are typically in the range of 3.2-3.5 ppm for the methylene groups and 1.1-1.3 ppm for the methyl groups.

A doublet for the methylene protons adjacent to the fluorine atom (-CH₂F). The chemical shift of these protons would be significantly downfield due to the deshielding effect of the fluorine atom, likely in the range of 4.5-5.0 ppm. The signal would be split into a doublet by the adjacent fluorine atom.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR, and its spectrum provides direct information about the fluorine environment. In this compound, a single ¹⁹F signal is expected. The chemical shift of fluorine in α-fluoro amides typically falls in the range of -200 to -230 ppm relative to CFCl₃. The signal would be split into a triplet by the two adjacent protons of the methylene group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, the following signals are predicted:

A signal for the carbonyl carbon (C=O) in the range of 168-172 ppm.

A signal for the carbon atom bonded to fluorine (-CH₂F), which would appear as a doublet due to C-F coupling, typically in the range of 75-85 ppm.

Signals for the non-equivalent methylene carbons of the ethyl groups in the range of 40-45 ppm.

Signals for the non-equivalent methyl carbons of the ethyl groups in the range of 12-15 ppm.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling to |

| ¹H (-CH₂CH₃) | 3.2-3.5 | Quartet | -CH₃ |

| ¹H (-CH₂CH₃ ) | 1.1-1.3 | Triplet | -CH₂- |

| ¹H (-CH₂ F) | 4.5-5.0 | Doublet | ¹⁹F |

| ¹⁹F | -200 to -230 | Triplet | -CH₂- |

| ¹³C (C=O) | 168-172 | Singlet | - |

| ¹³C (-CH₂F) | 75-85 | Doublet | ¹⁹F |

| ¹³C (-CH₂ CH₃) | 40-45 | Singlet | - |

| ¹³C (-CH₂CH₃ ) | 12-15 | Singlet | - |

This interactive table summarizes the predicted NMR data for this compound.

The amide bond in N,N-disubstituted amides, including this compound, exhibits significant double bond character due to resonance. This results in a substantial energy barrier to rotation around the C-N bond, leading to the existence of distinct conformers at room temperature. This restricted rotation is often observable on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this rotational process. By acquiring NMR spectra at varying temperatures, the rate of interconversion between the conformers can be determined. At low temperatures, the rotation is slow, and separate signals for the non-equivalent ethyl groups are observed in the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.

The temperature at which the two signals merge is known as the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N,N-diethylamides, this barrier is typically in the range of 15-20 kcal/mol.

Mass Spectrometry for Molecular Identification and Reaction Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for amides:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This would result in the loss of an ethyl radical to form a stable acylium ion.

McLafferty Rearrangement: While less common for tertiary amides without a γ-hydrogen on the N-alkyl group, if applicable, this rearrangement would involve the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-carbon bond.

Cleavage of the C-C bond adjacent to the carbonyl group: This would lead to the formation of an ion corresponding to the diethylamino group.

| m/z (Predicted) | Possible Fragment | Fragmentation Pathway |

| 133 | [C₆H₁₂FNO]⁺ | Molecular Ion (M⁺) |

| 104 | [C₄H₈NOF]⁺ | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the CO-CH₂F bond |

| 58 | [C₃H₆N]⁺ | Further fragmentation of the diethylamino fragment |

This interactive table presents the predicted major fragments in the mass spectrum of this compound.

For the analysis of this compound in complex mixtures, such as reaction monitoring or environmental samples, hyphenated techniques that couple a separation method with mass spectrometry are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each separated component based on its mass spectrum. This technique is particularly useful for quantitative analysis and the detection of trace amounts of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. The liquid chromatograph separates the mixture components, which are then introduced into the mass spectrometer for detection and identification. LC-MS is a powerful tool for reaction profiling and the analysis of complex biological or environmental matrices.

These hyphenated techniques provide both qualitative and quantitative information, enabling the unambiguous identification and quantification of this compound even in the presence of other substances.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of n,n-Diethyl-2-fluoroacetamide. These investigations reveal the molecule's three-dimensional geometry, the nature of its chemical bonds, and the distribution of electrons, which collectively govern its physical and chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. By employing a specific functional and basis set, such as B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. These parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Hypothetical Value: 1.23 Å |

| Bond Length | C-N | Hypothetical Value: 1.35 Å |

| Bond Length | C-F | Hypothetical Value: 1.39 Å |

| Bond Angle | O=C-N | Hypothetical Value: 121.5° |

| Bond Angle | F-C-C | Hypothetical Value: 110.8° |

| Dihedral Angle | F-C-C=O | Hypothetical Value: -175.2° |

Natural Bond Orbital (NBO) Analysis of Bonding and Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within this compound. This method examines the interactions between filled and unfilled orbitals, quantifying the stabilization energies associated with electron delocalization. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n(N) -> π*(C=O)) indicates significant resonance stabilization of the amide bond.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=O) | Hypothetical Value: 65.8 |

| n(O) | σ(C-N) | Hypothetical Value: 12.3 |

| σ(C-H) | σ*(C-F) | Hypothetical Value: 2.1 |

E(2) represents the stabilization energy of the interaction.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Hypothetical Value: -7.25 |

| LUMO | Hypothetical Value: 1.15 |

| HOMO-LUMO Gap | Hypothetical Value: 8.40 |

Computational Modeling of Conformational Landscapes

The presence of rotatable bonds in this compound gives rise to multiple possible conformations. Computational modeling, through methods like potential energy surface (PES) scans, can identify the various low-energy conformers and the energy barriers between them. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities. The relative energies of these conformers determine their population at a given temperature.

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed simulation of potential reaction mechanisms involving this compound. By mapping the reaction pathway, the structures and energies of transition states can be determined. This information is vital for understanding the kinetics and thermodynamics of a reaction. For example, the hydrolysis of the amide bond can be modeled to identify the rate-determining step and the influence of the fluorine atom on the reaction rate.

Synthetic Applications and Broader Chemical Utility of N,n Diethyl 2 Fluoroacetamide Derivatives

Role as Building Blocks in Organic Synthesis

The presence of the monofluorinated acetyl group attached to a diethylamide makes N,N-Diethyl-2-fluoroacetamide a useful synthon. Its derivatives, particularly those with additional functionalization at the α-carbon, serve as key precursors and intermediates in the assembly of more complex molecular architectures.

Derivatives of this compound are effective precursors for introducing fluorine into a range of organic structures. A notable example involves the synthesis of gem-dihalo-fluoroacetamide derivatives, which are themselves versatile intermediates. For instance, 2-azido-2-bromo-N,N-diethyl-2-fluoroacetamide can be synthesized from ethyl dibromofluoroacetate via amidation with dimethylaluminium chloride. thieme-connect.comwikipedia.orgthieme-connect.com This transformation highlights the role of the N,N-diethylamide moiety in creating stable, yet reactive, building blocks.

These precursors are valuable in medicinal chemistry and agrochemistry, where the introduction of a fluorine atom can significantly enhance biological activity, metabolic stability, and lipophilicity. thieme-connect.comnih.gov The reactivity of such compounds allows for further elaboration, enabling their use in creating diverse libraries of fluoro-functionalized molecules for screening and development.

This compound derivatives act as crucial intermediates in the synthesis of specific and valuable chemical scaffolds, including unsaturated amides and heterocyclic systems. The reactivity of the α-carbon allows for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of various molecular frameworks.

One significant application is in the synthesis of α-fluoro-α,β-unsaturated amides. These structures are important components of biologically active molecules. Methodologies developed for related building blocks, such as the diethylzinc-mediated reaction of N-benzyl-2,2-dibromo-2-fluoroacetamide with carbonyl compounds, produce α-bromo-α-fluoro-β-hydroxyamides, which are direct precursors to the desired unsaturated systems. nih.gov These reactions underscore the utility of fluorinated acetamides as intermediates for accessing unsaturated scaffolds that are otherwise challenging to synthesize.

Furthermore, the core structure is relevant in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. researchgate.netopenmedicinalchemistryjournal.com The functional handles on the fluoroacetamide (B1672904) unit can be used to construct rings, for example, through cycloaddition or condensation reactions, leading to complex heterocyclic frameworks. beilstein-journals.org

Strategic Use in Methodological Development

The unique electronic properties conferred by the fluorine atom have made this compound derivatives instrumental in the development of new synthetic methodologies, particularly in the challenging field of stereoselective synthesis.

The development of methods for the stereoselective synthesis of α-fluoroacrylamides is a significant area of research, as the geometry of the double bond can have a profound impact on biological activity. Derivatives of this compound are central to advancements in this field.

Research has demonstrated the highly stereoselective synthesis of (Z)-α-halo-α,β-unsaturated amides, including chloro- and bromo-analogs of N,N-diethyl acrylamide, using manganese-promoted olefination reactions of the corresponding trihaloacetamides with aldehydes. researchgate.net This methodology provides excellent (Z)-selectivity, as detailed in the table below. While this specific study focused on chloro-derivatives, the principles are foundational for developing similar stereoselective transformations with fluoro-analogs.

| Aldehyde | Trihaloacetamide | Product | Yield (%) | (Z:E) Ratio |

| Isovaleraldehyde | 2,2,2-trichloro-N,N-diethylacetamide | (Z)-2-Chloro-N,N-diethyl-5-methylhex-2-enamide | 85 | >98:2 |

| Cyclohexanecarbaldehyde | 2,2,2-trichloro-N,N-diethylacetamide | (Z)-2-Chloro-3-cyclohexyl-N,N-diethylacrylamide | 83 | >98:2 |

| 4-Methoxybenzaldehyde | 2,2,2-trichloro-N,N-diethylacetamide | (Z)-2-Chloro-N,N-diethyl-3-(4-methoxyphenyl)acrylamide | 75 | >98:2 |

Table 1: Stereoselective Synthesis of (Z)-α-Chloro-N,N-diethylacrylamides. Data sourced from supplementary materials of a study on manganese-promoted olefination. researchgate.net

Separately, modified Julia olefination reactions using reagents like N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide have been shown to produce α-fluorovinyl Weinreb amides with high (Z)-stereoselectivity (≥98%). nih.govresearchgate.net These methods, which proceed under mild, DBU-mediated conditions, represent a significant methodological advance and highlight the strategic importance of fluorinated acetamide (B32628) building blocks in achieving high stereocontrol in olefination reactions. nih.govnih.gov

Exploration in Materials Science and Polymer Chemistry

The influence of fluorine on the physical and chemical properties of molecules extends beyond medicinal chemistry into materials science. Fluorinated monomers, including derivatives of this compound, are being explored for the creation of novel polymers and functional materials with specialized properties.

A prominent application is in the development of highly fluorinated nanotracers for ¹⁹F Magnetic Resonance Imaging (MRI). nih.govacs.org A closely related monomer, N-(2,2,2-trifluoroethyl)acrylamide (TFEAM), has been successfully used in polymerization-induced self-assembly (PISA) to create fluorine-rich nanoparticles. nih.govacs.org The resulting block copolymer nanoparticles exhibit strong ¹⁹F MRI signals, are non-toxic to human cells, and demonstrate the potential of fluorinated acrylamides in creating advanced diagnostic tools. nih.gov

| Polymer Composition | Morphology | Size (nm) | Application |

| PEG₉₁-b-PTFEAM₅₀ | Spheres | 60 | ¹⁹F MRI Nanotracer |

| PEG₉₁-b-PTFEAM₁₀₀ | Spheres | 85 | ¹⁹F MRI Nanotracer |

| PEG₉₁-b-PTFEAM₂₀₀ | Worms | 150 | ¹⁹F MRI Nanotracer |

| PEG₉₁-b-PTFEAM₄₀₀ | Vesicles | 220 | ¹⁹F MRI Nanotracer |

Table 2: Characteristics of Nanoparticles Synthesized from N-(2,2,2-trifluoroethyl)acrylamide (TFEAM) via Aqueous Dispersion PISA. Data from a study on ¹⁹F MRI nanotracers. nih.govacs.org

Furthermore, fluorinated amide-based electrolytes are being investigated for their potential to improve the performance of high-energy-density batteries, such as lithium-oxygen (Li-O₂) systems. acs.org The use of these electrolytes can lead to the formation of more easily decomposable discharge products, resulting in a lower charging voltage and enhanced battery cyclability. acs.org This exploration showcases the utility of fluorinated amides in addressing key challenges in energy storage technology. The incorporation of fluorine can also alter surface characteristics, making fluorinated polymers useful for creating materials with enhanced chemical resistance. ontosight.ai

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards greener and more sustainable practices necessitates the development of environmentally benign synthetic routes for all chemical entities, including n,n-Diethyl-2-fluoroacetamide. Future research is anticipated to concentrate on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biocatalytic amide bond formation . rsc.orgchemrxiv.org The use of enzymes, such as ligases or acyltransferases, could offer a highly selective and efficient method for the synthesis of this compound under mild, aqueous conditions. semanticscholar.orgresearchgate.net This approach would circumvent the need for harsh reagents and organic solvents typically employed in traditional amide synthesis. Research in this area would involve identifying or engineering suitable enzymes that can accommodate fluoroacetic acid or its derivatives and diethylamine (B46881) as substrates.

Another key area of development is the application of flow chemistry for fluorination and amidation reactions. chemistryworld.combeilstein-journals.orgresearchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps. rsc.org The development of a continuous-flow process for the synthesis of this compound could lead to a more efficient and scalable production method.

Furthermore, the principles of green chemistry are expected to guide the development of novel catalytic systems for the N-alkylation of amides. rsc.orgresearchgate.netrsc.org The use of non-precious metal catalysts and the utilization of alcohols as alkylating agents, with water as the only byproduct, represent a significant step towards more sustainable chemical manufacturing. escholarship.org

| Synthetic Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgresearchgate.net | Enzyme discovery and engineering, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and control, scalability, integration of steps. beilstein-journals.orgrsc.org | Reactor design, optimization of flow parameters, catalyst development. |

| Green N-Alkylation | Use of renewable feedstocks, atom economy, reduced environmental impact. rsc.orgrsc.org | Catalyst development, exploration of substrate scope. |

Integration of Advanced Analytical and Computational Techniques

A thorough understanding of the physicochemical properties and behavior of this compound is crucial for its potential applications. The integration of advanced analytical and computational techniques will be instrumental in achieving this.

Future analytical research will likely focus on the development of highly sensitive and specific methods for the detection and quantification of this compound in various matrices. Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) , will be pivotal in this regard. acs.orgresearchgate.net These methods can provide detailed structural information and enable the identification of potential metabolites or degradation products. The development of robust analytical techniques is also essential for monitoring the environmental fate and transport of fluorinated compounds. perkinelmer.comresearchgate.net

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. researchgate.net Density functional theory (DFT) calculations can be employed to model its molecular structure, vibrational frequencies, and electronic properties. Molecular dynamics (MD) simulations can provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules. Such computational studies can guide experimental work and accelerate the discovery of new applications.

| Technique | Application to this compound | Anticipated Insights |

| LC-MS/MS | Trace-level quantification in complex samples. researchgate.net | Pharmacokinetic profiles, environmental monitoring. |

| HRMS | Accurate mass measurements for structural elucidation. acs.org | Identification of unknown metabolites and degradation products. |

| Computational Chemistry | Prediction of molecular properties and reactivity. researchgate.net | Understanding of structure-activity relationships, reaction mechanisms. |

Exploration of Novel Reactivity Patterns

Expanding the synthetic utility of this compound hinges on the discovery of novel reactivity patterns. The presence of the α-fluoro substituent and the amide functionality provides a rich playground for chemical transformations.

One area of interest is the reductive functionalization of the amide group. acs.org Developing methods to selectively reduce the amide to an amine or an aldehyde without affecting the C-F bond would provide access to a new range of fluorinated building blocks. Another promising direction is the exploration of α-arylation and α-alkylation reactions . researchgate.net The development of catalytic methods to introduce new substituents at the α-position would significantly expand the structural diversity of accessible derivatives.

The reactivity of the C-F bond itself is also a subject of ongoing research. While generally considered a strong and stable bond, recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds. Exploring the potential for such transformations with this compound could lead to the development of novel synthetic methodologies.

| Reaction Type | Potential Products | Synthetic Utility |

| Reductive Functionalization | α-Fluoroamines, α-fluoroaldehydes. acs.org | Access to new classes of fluorinated compounds. |

| α-Arylation/Alkylation | α,α-Disubstituted fluoroacetamides. researchgate.net | Generation of molecular complexity and new chemical entities. |

| C-F Bond Activation | Defluorinated or further functionalized products. | Fundamental understanding of reactivity and novel transformations. |

Expansion into Underexplored Application Domains

While fluoroacetamide (B1672904) has historical use as a rodenticide, the potential applications of its N,N-diethyl derivative remain largely unexplored. herts.ac.ukwikipedia.orgtaylorandfrancis.com The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered lipophilicity, suggest that this compound could find applications in various fields.

In the area of medicinal chemistry , the introduction of a fluorine atom can have profound effects on the biological activity of a molecule. mdpi.com Future research could involve the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. The α-fluoroamide moiety could serve as a key pharmacophore in the design of enzyme inhibitors or other bioactive compounds.

In agrochemical research , the development of new pesticides with improved efficacy and environmental profiles is an ongoing priority. The structural similarity of this compound to known bioactive compounds suggests that it could be a starting point for the discovery of new insecticides, herbicides, or fungicides.

Furthermore, the field of materials science could offer new opportunities for fluorinated compounds. The unique properties of the C-F bond can be exploited in the design of advanced materials with specific thermal, chemical, or optical properties.

| Application Domain | Potential Role of this compound | Research Focus |

| Medicinal Chemistry | Bioactive molecule or scaffold. mdpi.com | Synthesis of analogues, biological screening, structure-activity relationship studies. |

| Agrochemicals | Active ingredient in new pesticide formulations. | Efficacy testing, toxicological evaluation, environmental fate studies. |

| Materials Science | Monomer or additive for specialty polymers. | Polymer synthesis and characterization, evaluation of material properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-2-fluoroacetamide, and what methodological considerations ensure high yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-fluoroacetyl chloride with diethylamine in anhydrous dichloromethane under nitrogen atmosphere. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts. Post-synthesis purification via fractional distillation (boiling range: 164–167°C) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >99% purity .

- Validation : Confirm purity via gas chromatography (GC) with flame ionization detection, comparing retention times to USP-grade standards .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Techniques :

- Structural Analysis : Use H/C NMR to verify the fluorine-substituted acetamide backbone and diethyl groups. Key peaks include δ~2.2 ppm (CHCO) and δ~1.1 ppm (CHCH) .

- Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method to assess hydrophobicity. Measure density (1.02–1.05 g/cm) and refractive index (n~1.43) for solvent compatibility studies .

Q. What are the acute toxicity profiles and safety protocols for handling this compound in laboratory settings?

- Toxicity Data : Acute exposure (oral LD in rats: ~500 mg/kg) indicates moderate toxicity. Use MEDITEXT acute exposure guidelines: avoid inhalation, wear nitrile gloves, and use fume hoods during synthesis .

- Safety Measures : Store in nitrogen-purged containers at 4°C to prevent degradation. Implement chemical hazard training, including emergency showers and eyewash stations .

Advanced Research Questions

Q. How do experimental conditions (e.g., temperature, light) influence the stability of this compound, and what protocols mitigate decomposition?

- Stability Studies : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS; primary degradation products include 2-fluoroacetic acid and diethylamine. Protect from UV light using amber glassware .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Challenges : Co-elution of structurally similar byproducts (e.g., N,N-Dimethyl-2-fluoroacetamide) in GC.

- Solutions : Use GC-MS with selective ion monitoring (SIM) or orthogonal methods like F NMR to distinguish fluorinated impurities .

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Analysis Framework : Cross-validate data using multiple assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity). Compare results with structurally analogous compounds (e.g., chloroacetamides) to identify trends .

Q. What are the environmental degradation pathways of this compound, and how can its ecological impact be assessed?

- Pathways : Hydrolysis (pH-dependent) and photolysis in aquatic systems. Use OECD 301F biodegradation tests; low mineralization (<20% in 28 days) suggests persistence. Monitor fluoride ion release as a degradation marker .

Q. How does the fluorine substituent in this compound influence its reactivity compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。